molecular formula C22H22Cl3N3O5 B1191681 PF-8380 hydrochloride

PF-8380 hydrochloride

Número de catálogo B1191681
Peso molecular: 514.79
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-8380 Hcl is a potent and specific autotaxin inhibitor with an IC50 value of 2.8 nM.  in vitro: PF-8380 is a specific autotaxin inhibitor with an IC(50) of 2.8 nM in isolated enzyme assay and 101 nM in human whole blood. PF-8380 has adequate oral bioavailability and exposures required for in vivo testing of autotaxin inhibition.  in vivo: PF-8380, dosed orally at 30 mg/kg, provided >95% reduction in both plasma and air pouch LPA within 3 h, indicating autotaxin is a major source of LPA during inflammation. At 30 mg/kg PF-8380 reduced inflammatory hyperalgesia with the same efficacy as 30 mg/kg naproxen. Inhibition of plasma autotaxin activity correlated with inhibition of autotaxin at the site of inflammation and in ex vivo whole blood. Pre-treatment of GL261 and U87-MG cells with 1μM PF-8380 followed by 4-Gy irradiation resulted in decreased clonogenic survival, decreased migration (33% in GL261;  P=0.002 and 17.9% in U87-MG;  P=0.012), decreased invasion (35.6% in GL261;  P=0.0037 and 31.8% in U87-MG;  P=0.002), and attenuated radiation-induced Akt phosphorylation .

Aplicaciones Científicas De Investigación

Autotaxin Inhibition and Cancer Research

PF-8380 hydrochloride is primarily studied for its role as an autotaxin inhibitor. Research has shown that PF-8380 and its analogs have significant implications in inhibiting autotaxin, an enzyme responsible for producing lysophosphatidic acid (LPA) from lysophosphatidyl choline (LPC). This enzyme is upregulated in various inflammatory conditions, including cancer, arthritis, and multiple sclerosis. The inhibition of autotaxin by PF-8380 shows potential in reducing the growth and spread of cancer cells, particularly in glioblastoma, a form of brain cancer. In a study, analogs of PF-8380 demonstrated higher cytotoxicity on LN229 glioblastoma cell lines than PF-8380 and temozolomide (TMZ), a standard chemotherapy drug (St-Cœur et al., 2013). Another study highlighted that PF-8380 effectively reduced both plasma and air pouch LPA levels, suggesting its role in inflammation and potentially cancer treatment (Gierse et al., 2010).

Neuroprotective Effects

PF-8380 has also been investigated for its neuroprotective effects. One such compound, Paeoniflorin (PF), derived from Radix Paeoniae alba, shows promise in the treatment of neurodegenerative disorders like Parkinson's disease. Studies have demonstrated that PF can protect neuronal cells against various types of damage and promote neuronal survival. This is achieved by modulating autophagy pathways and protecting against dopaminergic neurodegeneration (Cao et al., 2010); (Zheng et al., 2017).

Inflammation and Hepatic Protection

PF-8380 and its derivatives have been shown to have significant anti-inflammatory properties. For instance, Paeoniflorin has demonstrated efficacy in reducing inflammation in a rat model of non-alcoholic steatohepatitis (NASH), potentially through the inhibition of the ROCK/NF-κB signaling pathway in liver tissue (Ma et al., 2016). Such findings indicate potential applications in treating liver-related diseases.

Propiedades

Nombre del producto

PF-8380 hydrochloride

Fórmula molecular

C22H22Cl3N3O5

Peso molecular

514.79

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.